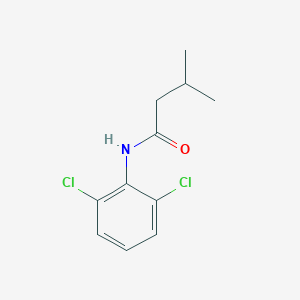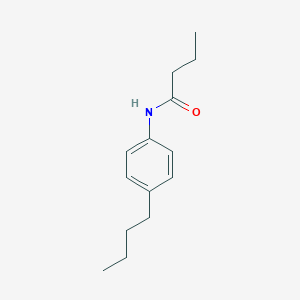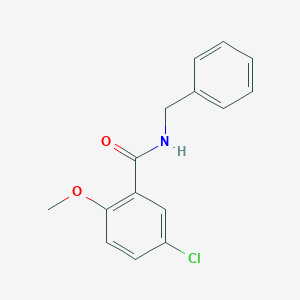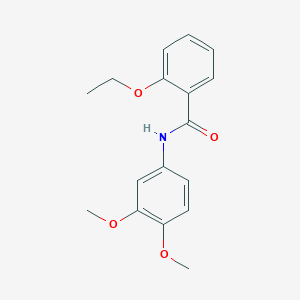
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 331.4 g/mol.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide works by inhibiting the activity of NAMPT, which is an essential enzyme for the production of NAD+. NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to reduce the levels of various inflammatory cytokines, which are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide is its specificity for NAMPT, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has limitations, including poor solubility and low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Future research on N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new NAMPT inhibitors with improved properties could also be an area of future research.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with ethoxybenzene in the presence of a base, followed by the addition of an amine to form the final product. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to be effective in inhibiting the activity of the enzyme NAMPT, which is involved in the production of NAD+.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-6-5-7-13(14)17(19)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
QEXDGOZGBZNPOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




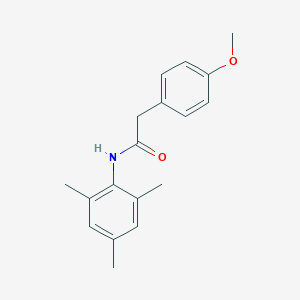
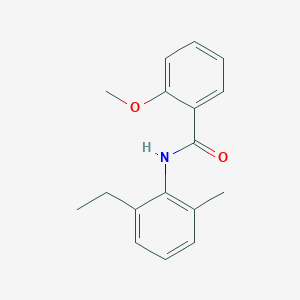
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

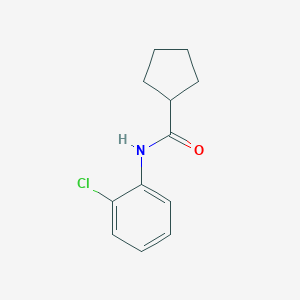

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
